(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Catalog No.
S2912962
CAS No.
1797755-93-1
M.F
C20H20N4O3
M. Wt
364.405
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-...

CAS Number

1797755-93-1

Product Name

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

Molecular Formula

C20H20N4O3

Molecular Weight

364.405

InChI

InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3

InChI Key

JOZQTCXGJAEQDX-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

solubility

not available

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule characterized by its unique structural components, which include a piperidine ring, a pyridazine moiety, and an isoxazole group. This compound's structure suggests potential for diverse biological interactions due to the presence of multiple functional groups that can participate in

Overall

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a molecule with interesting structural features, but more research is needed to understand its chemical properties, potential biological activity, and safety profile.

If you are interested in learning more about organic chemistry and functional groups, here are some resources:

Current Research Status:

  • Piperidine core: This ring structure is prevalent in numerous biologically active molecules, including pharmaceuticals and agrochemicals. Research explores its potential in diverse areas like developing anticonvulsants, treating neurodegenerative diseases, and designing new insecticides .
  • Pyridazinyl and Phenylisoxazolyl moieties: These moieties are also present in various bioactive compounds with reported applications in anti-cancer, anti-inflammatory, and anti-microbial domains. Research explores their potential to target specific enzymes or receptors in various diseases , .

Potential Research Applications:

Based on the presence of these moieties, "(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone" could be explored in:

  • Drug Discovery: Its structure might be modified to develop novel drug candidates targeting specific diseases based on the aforementioned activities of its subcomponents. Further research is needed to assess its potential efficacy and safety.
  • Medicinal Chemistry: The molecule could serve as a starting point for synthesizing and evaluating analogs with potentially improved properties for various therapeutic applications.
  • Computational Modeling: In silico studies could be conducted to predict the potential interactions of this molecule with biological targets, guiding further research efforts.

The chemical reactivity of this compound can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The presence of the piperidine nitrogen allows for nucleophilic attack on electrophilic centers.
  • Hydrolysis Reactions: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.
  • Oxidation-Reduction Reactions: The compound could participate in redox reactions, especially if it contains electron-rich or electron-deficient sites.

These reactions are essential for understanding the metabolic pathways that the compound may undergo in biological systems.

Biological activity prediction for this compound can be performed using computational methods that analyze structure-activity relationships. Such analyses suggest that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have been shown to possess antibacterial properties.
  • Anti-inflammatory Effects: The isoxazole ring is often associated with anti-inflammatory activity.
  • Neuropharmacological Effects: Given the piperidine structure, there may be potential interactions with neurotransmitter systems.

The biological activity spectrum can be predicted using tools like PASS (Prediction of Activity Spectra for Substances), which evaluates known activities based on molecular structure .

Synthesis of the compound can be approached through several methods:

  • Multi-step Synthesis: Involves sequential reactions starting from simpler precursors. For instance:
    • Formation of the piperidine ring from appropriate amines and carbonyl compounds.
    • Introduction of the pyridazine and isoxazole groups through cyclization reactions.
  • One-pot Synthesis: Utilizing multi-component reactions to form the entire structure in a single reaction vessel, potentially increasing efficiency and yield.
  • Functional Group Modifications: Post-synthetic modifications can enhance biological activity or solubility.

The potential applications of this compound span various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases due to its predicted biological activities.
  • Chemical Probes: Useful in biological research to study specific pathways or mechanisms due to its unique structure.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide based on its biological activity against pathogens.

Interaction studies are crucial to understanding how this compound behaves in biological systems. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins, which can influence its efficacy and safety profile.
  • Metabolic Stability Studies: Evaluating how quickly the compound is metabolized in vivo, which affects its duration of action.
  • Toxicology Assessments: Determining any adverse effects or toxicity through various bioassays.

Several compounds share structural similarities with (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5 receptors
N-(4-Pyridinyl)-N'-(5-isoxazolyl)ureaUrea linkage with pyridine and isoxazolePotential anti-cancer agent
1-(2-Methylphenyl)-3-(pyridin-4-yloxy)ureaUrea linkage with phenyl and pyridineAntimicrobial properties

Uniqueness

The uniqueness of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone lies in its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds. The incorporation of both piperidine and isoxazole rings enhances its potential as a multi-target drug candidate, making it a subject of interest in medicinal chemistry research.

XLogP3

2.7

Dates

Last modified: 08-17-2023

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